N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-11-14(26-17(20-11)12-8-6-5-7-9-12)16(24)21-13-10-19-18(25-4)22-15(13)23(2)3/h5-10H,1-4H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVVXQINXMESHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CN=C(N=C3N(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4-dimethylaminopyridine with 2-methoxypyrimidine-5-carboxylic acid, followed by cyclization with 4-methyl-2-phenylthiazole. The reaction conditions often require the use of catalysts such as dicyclohexyl carbodiimide and 4-dimethylaminopyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs with different functional groups replacing the dimethylamino group.
Scientific Research Applications
Medicinal Chemistry
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has shown promise as a potential therapeutic agent due to its biological activity against various diseases.
Anticancer Activity
Studies have indicated that compounds with similar structural motifs exhibit inhibitory effects on key enzymes involved in cancer cell proliferation. For instance, preliminary investigations suggest this compound may inhibit Bruton's tyrosine kinase, which plays a crucial role in B-cell signaling pathways. This inhibition could have therapeutic implications for treating B-cell malignancies such as chronic lymphocytic leukemia.
Antimicrobial Properties
The compound's structural characteristics allow it to interact with bacterial enzymes, potentially leading to antimicrobial effects. Research into similar thiazole derivatives has demonstrated efficacy against various bacterial strains, suggesting that this compound may also possess significant antibacterial properties .
Agricultural Science
The unique chemical properties of this compound make it a candidate for use in agrochemicals. Its ability to modulate plant growth and resistance mechanisms could be beneficial in developing new pesticides or growth regulators.
Materials Science
Due to its electronic properties, this compound may find applications in materials science, particularly in the development of organic semiconductors or fluorescent probes. The ability to modify its structure allows for tailored properties suitable for specific applications in electronic devices or sensors.
Industrial Production Techniques
In an industrial context, optimizing synthetic routes through continuous flow reactors and high-performance liquid chromatography can enhance yield and purity .
Study 1: Anticancer Evaluation
A study evaluated the anticancer properties of thiazole derivatives similar to this compound against various cancer cell lines. Results indicated significant cytotoxicity against breast and colon cancer cells, supporting further investigation into its therapeutic potential .
Study 2: Antimicrobial Activity
Research focusing on the antimicrobial properties of thiazole compounds demonstrated promising results against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial activity, suggesting that this compound could be similarly effective .
Mechanism of Action
The mechanism of action of N-(4-(dim
Biological Activity
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a synthetic compound that has drawn attention due to its potential biological activities. This compound belongs to a class of thiazole and pyrimidine derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiazole and pyrimidine moieties are known to modulate various enzymatic pathways and receptor activities. For instance, compounds with similar structures have been shown to inhibit cell proliferation and migration in cancer cells by affecting key signaling pathways such as the PI3K/Akt and MAPK pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, pyrimidine derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound's antimicrobial activity has also been investigated. Thiazole-based compounds have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. Research indicates that similar compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in the inflammatory response .
Summary of Biological Activities
Case Studies
- Anticancer Study : A study evaluating the effects of thiazole-pyrimidine derivatives on MCF-7 breast cancer cells showed that treatment with these compounds resulted in a significant decrease in cell viability, with IC50 values indicating potent cytotoxicity.
- Antimicrobial Evaluation : In vitro tests demonstrated that this compound exhibited inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.
- Anti-inflammatory Research : Experimental models indicated that administration of similar thiazole derivatives reduced inflammation markers in induced arthritis models, supporting their potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogs include substitutions on the pyrimidine and thiazole rings, which critically influence biological activity and physicochemical properties.
Table 1: Substituent Comparison
Key Observations :
- Pyrimidine Modifications: The dimethylamino and methoxy groups in the target compound may enhance solubility and target binding compared to chloro or methyl groups in analogs like Dasatinib .
- Thiazole Modifications : Phenyl and methyl substituents (target compound) are associated with improved cellular uptake and stability, as seen in ’s HepG-2 active derivatives .
Key Observations :
- Purification Methods : HPLC () ensures high purity (>99%), critical for pharmacological studies .
- Thermal Stability : Higher melting points (e.g., 210–215°C in ) correlate with crystalline stability, advantageous for formulation .
Key Observations :
- Kinase Inhibition: Pyrimidine-thiazole hybrids (e.g., ’s 12a) show nanomolar potency, suggesting the target compound may share this profile .
- Anticancer Activity : Thiazole-carboxamides with phenyl groups () exhibit low µg/mL IC50 values, underscoring the importance of lipophilic substituents .
Q & A
Q. Primary methods :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., dimethylamino vs. methoxy groups on pyrimidine) and amide bond formation .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for chlorine-containing intermediates .
- HPLC-PDA : Monitors reaction progress and quantifies impurities (>98% purity threshold for biological testing) .
Advanced techniques : - X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .
- Tandem MS/MS : Identifies degradation products during stability studies .
How should researchers address contradictory bioactivity data across different assay systems?
Contradictions often arise from assay-specific variables:
- Cellular vs. enzymatic assays : Differences in membrane permeability or off-target effects (e.g., cytochrome P450 interactions) require orthogonal validation .
- Dose-response variability : Optimize compound solubility using co-solvents (DMSO ≤0.1%) or formulation additives (cyclodextrins) .
- Structural analogs : Compare activity of derivatives (Table 1) to isolate pharmacophoric features .
Q. Table 1. Representative analogs for bioactivity correlation
| Derivative | Modification Site | IC₅₀ (μM) | Assay Type |
|---|---|---|---|
| Parent compound | N/A | 0.15 | Kinase inhibition |
| Methoxy → Ethoxy pyrimidine | Pyrimidine O-substituent | 1.2 | Cellular proliferation |
| Thiazole → Oxadiazole | Heterocycle replacement | >10 | Enzymatic |
What computational strategies can predict reactivity and guide derivative synthesis?
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) models predict regioselectivity in pyrimidine functionalization (e.g., preferential attack at C4 vs. C5) .
- Reaction path searching : Transition state analysis identifies energy barriers for key steps (e.g., amide coupling vs. SNAr mechanisms) .
- Molecular docking : Prioritize derivatives with improved binding to target kinases (e.g., Abl, Src) using AutoDock Vina .
How can solubility challenges in in vitro assays be systematically addressed?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound stability .
- Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) on the carboxamide moiety for enhanced aqueous solubility .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to improve bioavailability .
What methodologies are recommended for SAR studies targeting kinase inhibition?
- Core scaffold diversification : Synthesize analogs with variations in:
- Pyrimidine substituents (e.g., methoxy → ethoxy, dimethylamino → morpholino) .
- Thiazole substitutions (e.g., 4-methyl → 4-ethyl, phenyl → pyridyl) .
- Bioisosteric replacements : Replace thiazole with oxadiazole or triazole to modulate potency/selectivity .
- Kinase panel screening : Test against >50 kinases to identify off-target effects (e.g., Eurofins DiscoverX panels) .
How can reaction scalability issues be mitigated during process development?
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., Grignard additions) .
- Catalyst recycling : Immobilize Pd catalysts on silica supports to reduce metal leaching in coupling reactions .
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to map critical process parameters (CPPs) like pH, stirring rate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
